molecular formula C11H9ClN2O2 B12953472 Ethyl 2-chloroquinoxaline-6-carboxylate

Ethyl 2-chloroquinoxaline-6-carboxylate

Cat. No.: B12953472
M. Wt: 236.65 g/mol
InChI Key: CLNOHMBYBDTFKH-UHFFFAOYSA-N
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Description

Ethyl 2-chloroquinoxaline-6-carboxylate is a chemical compound with the molecular formula C11H9ClN2O2. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloroquinoxaline-6-carboxylate can be synthesized through several methods. One common method involves the chlorination of ethyl (quinoxalin-2(1H)one)-3-carboxylate. This reaction typically uses reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloroquinoxaline-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and hydrazines, often under basic conditions.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids are used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution Products: Various substituted quinoxalines.

    Oxidation Products: Quinoxaline N-oxides.

    Reduction Products: Dihydroquinoxalines.

Scientific Research Applications

Ethyl 2-chloroquinoxaline-6-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoxaline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-chloroquinoxaline-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-chloroquinoxaline-6-carboxylate can be compared with other quinoxaline derivatives, such as:

  • Ethyl 3-chloroquinoxaline-2-carboxylate
  • Quinoxaline N-oxides
  • Dihydroquinoxalines

Uniqueness

The unique feature of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoxaline derivatives .

By understanding the properties, synthesis, and applications of this compound, researchers can explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

ethyl 2-chloroquinoxaline-6-carboxylate

InChI

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)7-3-4-8-9(5-7)13-6-10(12)14-8/h3-6H,2H2,1H3

InChI Key

CLNOHMBYBDTFKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=NC=C(N=C2C=C1)Cl

Origin of Product

United States

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